(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine
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Overview
Description
(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine typically involves the construction of the imidazo[4,5-c]pyridine core followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can yield the imidazo[4,5-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and scalability. Techniques such as continuous flow synthesis and the use of advanced catalytic systems may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of novel materials with specific chemical properties
Mechanism of Action
The mechanism of action of (2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.
Imidazo[4,5-c]quinoline: A related compound with an additional fused ring, leading to different chemical properties and applications.
Uniqueness
(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry .
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2-methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-5-11-6-2-3-10-7(4-9)8(6)12-5/h2-3H,4,9H2,1H3,(H,11,12) |
InChI Key |
MOHYFTPDAONKSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CN=C2CN |
Origin of Product |
United States |
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